![molecular formula C16H16N2O3S B225156 2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole](/img/structure/B225156.png)
2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group, a methoxynaphthalene moiety, and a sulfonyl group attached to the imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromoaniline, Pd(PPh3)2Cl2, CuI, DMF, and Et3N.
Reaction Conditions: Under a nitrogen atmosphere, 2-bromoaniline (1.0 equivalent) is dissolved in a mixture of DMF and Et3N (2:1 ratio, 0.5 M). Pd(PPh3)2Cl2 (2 mol%) and CuI (4 mol%) are added as catalysts.
Coupling Reaction: 1-ethynyl-2-methoxynaphthalene (1.3 equivalents) is added to the mixture, which is then stirred overnight at 100°C. The reaction is monitored by TLC.
Quenching and Extraction: After completion, the reaction is cooled to room temperature and quenched with brine. The mixture is extracted three times with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
Purification: The product is purified by flash column chromatography using petroleum ether/ethyl acetate as the eluent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is particularly important for its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Shares a similar methoxynaphthalene moiety but differs in the sulfonamide group.
2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness
2-Ethyl-1-[(4-methoxynaphthyl)sulfonyl]imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-ethyl-1-(4-methoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C16H16N2O3S/c1-3-16-17-10-11-18(16)22(19,20)15-9-8-14(21-2)12-6-4-5-7-13(12)15/h4-11H,3H2,1-2H3 |
InChI Key |
NHRRDQCWPYCOAU-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


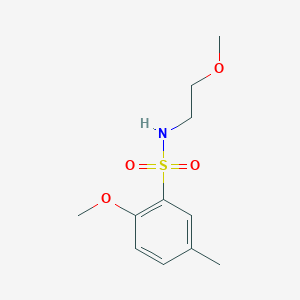
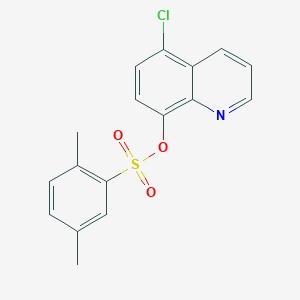
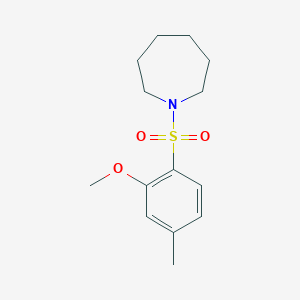
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)
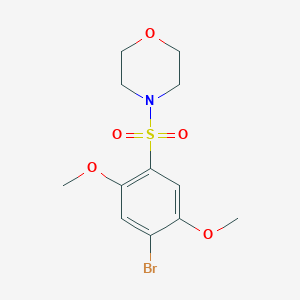
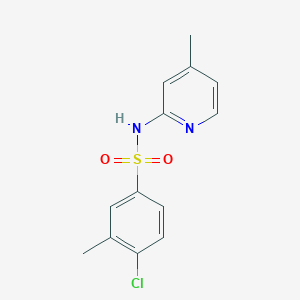
![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]piperidine](/img/structure/B225131.png)


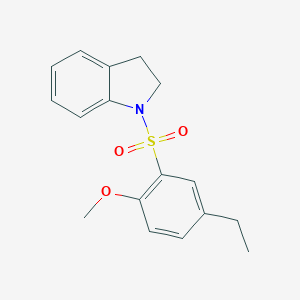
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
